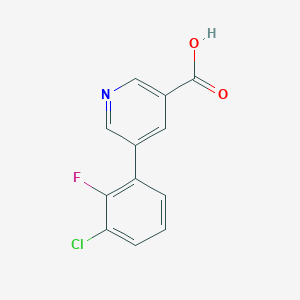

5-(3-Chloro-2-fluorophenyl)nicotinic acid

Description

Significance of Nicotinic Acid Derivatives in Pharmaceutical Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for human health, serving as a precursor to the coenzymes NAD (nicotinamide adenine (B156593) dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate). nih.gov Beyond its role as a vitamin, nicotinic acid is a well-established therapeutic agent, primarily used for treating dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood. mdpi.com

The pharmaceutical importance of the nicotinic acid scaffold extends far beyond its natural functions. Its derivatives have been the subject of extensive research, leading to the development of a wide array of therapeutic agents. nih.gov These derivatives have shown efficacy in treating a multitude of diseases, including pneumonia, kidney diseases, and even Alzheimer's disease. mdpi.com The versatility of the nicotinic acid structure allows for chemical modifications that can fine-tune its biological activity, leading to compounds with potential applications as antimicrobial, anti-inflammatory, and anticonvulsant agents. mdpi.com Furthermore, the pyridine (B92270) ring of nicotinic acid is a common feature in many agrochemicals, such as herbicides and fungicides, highlighting the broad utility of this chemical scaffold. mdpi.com

The following table provides a summary of the diverse applications of nicotinic acid and its derivatives in the pharmaceutical field:

| Therapeutic Area | Examples of Activity | Reference |

|---|---|---|

| Cardiovascular Disease | Lipid-lowering (treatment of dyslipidemia) | mdpi.com |

| Infectious Diseases | Antimicrobial and antifungal agents | nih.govmdpi.com |

| Neurological Disorders | Potential treatment for Alzheimer's disease | mdpi.com |

| Inflammatory Conditions | Anti-inflammatory agents | mdpi.com |

| Oncology | Anticancer activity | researchgate.net |

| Agriculture | Herbicides and fungicides | mdpi.com |

Rationale for the Investigation of Halogenated Phenylnicotinic Acid Scaffolds

The introduction of halogen atoms, such as chlorine and fluorine, into a drug candidate's structure is a widely used strategy in medicinal chemistry. Halogenation can significantly alter a molecule's physicochemical properties, including its size, shape, lipophilicity, and metabolic stability. These changes, in turn, can have a profound impact on the compound's biological activity, influencing how it interacts with its target, its absorption, distribution, metabolism, and excretion (ADME) profile. cornell.edunih.gov

The specific combination of a chloro and a fluoro group on the phenyl ring of 5-(3-Chloro-2-fluorophenyl)nicotinic acid is a deliberate design choice. Fluorine, being the most electronegative element, can form strong bonds with carbon and often enhances metabolic stability and binding affinity to target proteins. Chlorine, which is larger and less electronegative than fluorine, can also influence a compound's lipophilicity and steric profile, potentially leading to improved potency and selectivity. The investigation of halogenated phenylnicotinic acid scaffolds is therefore driven by the goal of creating new chemical entities with enhanced therapeutic properties. The biological activity of halogenated compounds has been observed in a variety of contexts, from marine natural products with antimicrobial and antitumor properties to synthetic molecules designed as targeted therapies. cornell.eduresearchgate.netnih.gov

The following table outlines the key motivations for incorporating halogen atoms into pharmaceutical compounds:

| Property Modified by Halogenation | Potential Therapeutic Advantage | Reference |

|---|---|---|

| Lipophilicity (fat solubility) | Improved membrane permeability and absorption | nih.gov |

| Metabolic Stability | Increased drug half-life and duration of action | cornell.edu |

| Binding Affinity | Enhanced potency and selectivity for the biological target | cornell.edunih.gov |

| Conformation | Favorable orientation for target interaction | nih.gov |

Scope and Academic Relevance of Research on this compound

While extensive research exists for nicotinic acid derivatives and halogenated compounds in general, specific academic studies focusing solely on this compound are not widely available in the public domain. However, the academic relevance of this compound can be inferred from the established principles of medicinal chemistry and the known activities of its structural components.

The investigation of this particular molecule is likely aimed at discovering novel therapeutic agents. The 5-arylnicotinic acid scaffold is a known pharmacophore, and the introduction of a substituted phenyl ring can lead to compounds with interesting biological profiles. lookchem.com For example, research has shown that the introduction of a 5-phenyl substituent in a nicotinate-based vasodilator can lead to a marked decrease in heart rate, associated with increased peripheral vasodilation. lookchem.com

The synthesis of 5-arylnicotinates is typically achieved through cross-coupling reactions, where a brominated nicotinic acid derivative is reacted with an appropriate arylboronic acid in the presence of a palladium catalyst. lookchem.com A plausible synthetic route to this compound would likely follow a similar pathway.

The academic relevance of this compound lies in its potential to serve as a lead compound for the development of new drugs. By systematically modifying the halogen substitution pattern on the phenyl ring and exploring different derivatives of the nicotinic acid core, researchers can create a library of compounds for screening against various biological targets. This approach is fundamental to modern drug discovery and contributes to a deeper understanding of structure-activity relationships (SAR). The study of compounds like this compound, therefore, plays a crucial role in advancing the field of medicinal chemistry and expanding the arsenal (B13267) of potential therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1346692-03-2 |

|---|---|

Molecular Formula |

C12H7ClFNO2 |

Molecular Weight |

251.64 g/mol |

IUPAC Name |

5-(3-chloro-2-fluorophenyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H7ClFNO2/c13-10-3-1-2-9(11(10)14)7-4-8(12(16)17)6-15-5-7/h1-6H,(H,16,17) |

InChI Key |

QKKJWUQQKLTZFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)C2=CC(=CN=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

Retrosynthetic Analysis of the 5-(3-Chloro-2-fluorophenyl)nicotinic acid Core Structure

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the carbon-carbon bond between the pyridine (B92270) and phenyl rings. This bond is an ideal candidate for formation via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

This disconnection leads to two key precursors: a 5-halonicotinic acid derivative and a (3-chloro-2-fluorophenyl)boronic acid. The halogen on the nicotinic acid is typically bromine or iodine, making 5-bromonicotinic acid or its ester a suitable precursor. The corresponding boronic acid, 3-chloro-2-fluorophenylboronic acid, is the other essential component. Both of these precursors are derivable from simpler, commercially available starting materials.

Established Synthetic Routes for this compound

The primary and most established synthetic route for this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.

The general reaction scheme involves the coupling of a 5-halonicotinic acid derivative, typically an ester such as methyl 5-bromonicotinate to prevent interference from the acidic proton of the carboxylic acid, with 3-chloro-2-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex in the presence of a base. Subsequent hydrolysis of the resulting ester yields the final product, this compound.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound obtained from the Suzuki-Miyaura coupling are highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of palladium catalyst, ligand, base, and solvent.

| Parameter | Options | Effect on Yield and Purity |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | The choice of catalyst can significantly impact reaction rate and yield. PdCl₂(dppf) is often effective for heteroaryl couplings. mdpi.com |

| Ligand | Triphenylphosphine (PPh₃), XPhos | Ligands stabilize the palladium catalyst and influence its reactivity. Bulky, electron-rich phosphine (B1218219) ligands are often preferred. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. Carbonates and phosphates are commonly used. mdpi.com |

| Solvent | Toluene, Dioxane, Dimethoxyethane (DME), Water/Organic mixtures | The solvent system affects the solubility of reactants and catalyst, thereby influencing the reaction rate and yield. mdpi.com |

Synthesis of Key Precursor Molecules and Intermediates

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Synthesis of 5-Bromonicotinic Acid: 5-Bromonicotinic acid can be synthesized by the direct bromination of nicotinic acid. This reaction is typically carried out using bromine in the presence of a Lewis acid catalyst or in thionyl chloride. google.comgoogle.com An alternative approach involves the hydrolysis of a 5-halonicotinonitrile, such as 5-bromo-3-cyanopyridine. google.com

Synthesis of Methyl 5-Bromonicotinate: To avoid potential side reactions associated with the free carboxylic acid group during the Suzuki coupling, 5-bromonicotinic acid is often converted to its methyl ester. This can be achieved through standard esterification procedures, such as reacting the acid with methanol (B129727) in the presence of a catalytic amount of strong acid, or by converting the acid to its acid chloride followed by reaction with methanol. chemicalbook.com

Synthesis of 3-Chloro-2-fluorophenylboronic Acid: This key intermediate can be prepared from 1-bromo-3-chloro-2-fluorobenzene. The synthesis involves a lithium-halogen exchange reaction using an organolithium reagent like n-butyllithium at low temperatures, followed by quenching with a borate (B1201080) ester such as triisopropyl borate. Subsequent acidic workup yields the desired boronic acid. chemicalbook.com

Strategies for Stereoselective Synthesis (if applicable to specific derivatives)

The core structure of this compound is achiral, meaning it does not have any stereocenters and therefore exists as a single structure. As such, stereoselective synthesis is not applicable to the preparation of this specific compound. However, if chiral derivatives of this molecule were to be synthesized, where stereocenters are introduced in substituents on either the phenyl or pyridine ring, then stereoselective synthetic methods would be necessary to control the three-dimensional arrangement of atoms.

Emerging Green Chemistry Approaches in Nicotinic Acid Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of nicotinic acid derivatives, including those involving the Suzuki-Miyaura coupling.

Key green chemistry approaches applicable to the synthesis of this compound include:

Use of Aqueous Solvents: Performing the Suzuki coupling in water or mixtures of water and organic solvents reduces the reliance on volatile and often toxic organic solvents.

Development of Recyclable Catalysts: The use of heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, allows for easy separation and recycling of the catalyst, reducing waste and cost. mdpi.com

Ligand-Free Conditions: In some cases, the Suzuki reaction can be performed without the need for phosphine ligands, which are often toxic and air-sensitive. rsc.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and for shorter durations can significantly reduce energy consumption.

These green approaches aim to make the synthesis of this compound and related compounds more sustainable and economically viable. inovatus.esrsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid Analogues

Rational Design and Synthesis of 5-(3-Chloro-2-fluorophenyl)nicotinic acid Derivatives

The rational design of derivatives based on the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize its pharmacological profile. This process typically begins with the identification of a biological target and the use of computational tools to predict how modifications to the lead compound will affect its binding affinity and efficacy. The synthesis of these rationally designed analogues often involves multi-step reaction sequences. A common synthetic route is the Suzuki coupling reaction, which is highly effective for creating the C-C bond between the pyridine (B92270) ring of nicotinic acid and the phenyl ring. This method allows for the versatile introduction of a wide array of substituted phenyl rings, facilitating the exploration of the chemical space around the core scaffold.

Impact of Substituent Modifications on the Nicotinic Acid Moiety

Modifications to the nicotinic acid portion of the molecule have been shown to have a significant impact on the compound's biological activity. The carboxylic acid group is a key feature, often involved in crucial hydrogen bonding interactions with target proteins. Esterification or amidation of this group can alter the compound's polarity, solubility, and ability to act as a hydrogen bond donor or acceptor. For instance, converting the carboxylic acid to a methyl ester can lead to increased cell permeability, which may be advantageous for reaching intracellular targets. However, this modification can also abolish activity if the free carboxylic acid is essential for binding.

Influence of Halogenation Patterns on the Phenyl Ring on Biological Activities

The halogenation pattern on the phenyl ring is a critical determinant of the biological activity of this compound analogues. The position, number, and type of halogen substituents can profoundly influence the compound's electronic properties, lipophilicity, and metabolic stability. The presence of both chlorine and fluorine atoms in the lead compound is significant. The 3-chloro and 2-fluoro substitution pattern creates a specific electronic and steric environment that can be optimal for binding to a particular target. Studies have shown that moving the chlorine to the 4-position or replacing the fluorine with a larger halogen like bromine can lead to a decrease in activity, highlighting the precise nature of the interaction between the compound and its biological target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used to correlate the chemical structure of the this compound analogues with their biological activities and physicochemical properties. These models are built using statistical methods to derive mathematical equations that describe the relationship between molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) and the observed biological response. For this series of compounds, QSAR studies have revealed that descriptors such as the Hammett electronic parameter (σ) and the logarithm of the partition coefficient (logP) are often correlated with activity.

| Descriptor | Correlation with Activity | Implication |

| Hammett Constant (σ) | Positive | Electron-withdrawing groups on the phenyl ring enhance activity. |

| logP | Parabolic | There is an optimal lipophilicity for activity; too high or too low is detrimental. |

| Steric Parameters (e.g., MR) | Negative | Bulky substituents on the phenyl ring decrease activity. |

Pharmacophore Modeling and Ligand-Based Drug Design Utilizing the this compound Scaffold

Pharmacophore modeling is a ligand-based drug design technique that has been successfully applied to the this compound scaffold. This method involves identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are required for biological activity. A typical pharmacophore model for this series might include a hydrogen bond acceptor (from the carboxylic acid), an aromatic ring feature, and a halogen bond donor feature. This model can then be used to screen virtual libraries of compounds to identify new molecules that possess the desired pharmacophoric features and are therefore likely to be active. This approach has proven to be a valuable tool for the discovery of novel and potent analogues.

Preclinical Biological Activity Profiling and Efficacy Assessments of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

In Vitro Cellular Responses and Phenotypic Screening

Cell Viability and Proliferation Assays:No studies detailing the effects of 5-(3-Chloro-2-fluorophenyl)nicotinic acid on cell viability or proliferation have been found.

Without any foundational scientific data, a comprehensive and accurate article on the preclinical biological activity of this compound cannot be constructed.

Cellular Pathway Activation/Inhibition Studies

Currently, there is no publicly available scientific literature detailing the specific cellular pathways that are activated or inhibited by this compound. Thorough searches of established scientific databases and patent literature did not yield any studies that have investigated the molecular mechanisms of this particular compound. Therefore, its effects on signaling cascades, enzyme activities, or gene expression regulation at the cellular level remain uncharacterized.

Induction or Modulation of Specific Biomarkers in Cell Lines

Consistent with the lack of cellular pathway data, there are no published studies on the induction or modulation of specific biomarkers in cell lines following treatment with this compound. Research to identify and quantify biomarkers is essential for understanding a compound's mechanism of action and for developing pharmacodynamic assays. However, such data for this compound is not available in the public domain.

Elucidation of Molecular Mechanisms of Action for 5 3 Chloro 2 Fluorophenyl Nicotinic Acid in Preclinical Systems

Identification and Validation of Primary Molecular Targets

Research dedicated to the identification and validation of the primary molecular targets of 5-(3-chloro-2-fluorophenyl)nicotinic acid has not been identified in the public domain.

Target Deconvolution Strategies (e.g., affinity chromatography, chemical proteomics)

No studies utilizing target deconvolution strategies such as affinity chromatography or chemical proteomics to identify the specific binding partners of this compound have been published.

Gene Silencing or Overexpression Studies for Target Validation

There are no available reports on the use of gene silencing or overexpression studies to validate any potential molecular targets of this compound.

Analysis of Downstream Signaling Pathways and Cellular Networks

Detailed analyses of the downstream signaling pathways and cellular networks modulated by this compound are not available in the current body of scientific literature.

Phosphorylation Profiling and Kinase Activity Modulation

There is no data available from phosphorylation profiling studies or kinase activity assays to indicate how this compound may affect cellular phosphorylation events or the activity of specific kinases.

Gene Expression Analysis (Transcriptomics)

No transcriptomic studies have been published that detail the changes in gene expression profiles in response to treatment with this compound.

Protein Expression and Post-Translational Modification Analysis (Proteomics)

There are no proteomics-based research findings available that describe the effects of this compound on protein expression levels or post-translational modifications.

Allosteric Modulation or Orthosteric Binding Mechanisms

The precise binding mechanism of this compound to its putative target, the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2), has not been definitively elucidated in publicly available preclinical research. However, based on its structural similarity to nicotinic acid (niacin), it is hypothesized to act as an orthosteric agonist. nih.gov Orthosteric ligands bind to the same site as the endogenous ligand, in this case, nicotinic acid. nih.gov This binding event at the primary recognition site of the receptor is what typically initiates the conformational changes leading to signal transduction.

G protein-coupled receptors, including GPR109A, can also be influenced by allosteric modulators. These molecules bind to a site on the receptor that is distinct from the orthosteric site. nih.govfrontiersin.org Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral, enhancing, inhibiting, or not affecting the binding and/or efficacy of the orthosteric ligand, respectively. frontiersin.orgmdpi.com While the existence of allosteric binding sites on GPR109A has been explored for other chemical classes, such as pyrazolopyrimidines, there is currently no specific evidence to suggest that this compound functions as an allosteric modulator. nih.gov Preclinical studies involving radioligand binding assays would be necessary to definitively characterize its binding mode. Such studies would typically assess whether this compound competes directly with a known orthosteric radioligand for the same binding site or if it modulates the binding of the orthosteric ligand from a different site.

Functional Consequences of Target Engagement in Biological Systems

Engagement of GPR109A by an agonist typically leads to the coupling and activation of inhibitory G proteins (Gi). nih.gov This activation, in turn, inhibits the adenylyl cyclase enzyme, resulting in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This signaling cascade is the primary mechanism through which GPR109A activation mediates its physiological effects.

In various preclinical biological systems, the activation of GPR109A has been shown to have several functional consequences. A key effect is the inhibition of lipolysis in adipocytes. nih.gov Furthermore, GPR109A activation has demonstrated significant anti-inflammatory effects in various immune cells, including macrophages. nih.govmdpi.com Studies have shown that GPR109A agonists can suppress the production of pro-inflammatory cytokines. nih.govmdpi.com In the context of the central nervous system, GPR109A is expressed on microglial cells, and its activation has been linked to the regulation of neuroinflammation. nih.gov

Table 1: Potential Functional Assays for this compound

| Assay Type | Biological System | Measured Endpoint | Potential Outcome |

| cAMP Inhibition Assay | GPR109A-expressing cell line (e.g., HEK293) | Intracellular cAMP levels | Decrease in cAMP, indicating agonism |

| Lipolysis Assay | Primary adipocytes or adipocyte cell line | Glycerol or free fatty acid release | Inhibition of stimulated lipolysis |

| Cytokine Release Assay | Macrophage cell line (e.g., RAW264.7) or primary macrophages | Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) | Reduction in cytokine release |

Investigation of Receptor Occupancy in Preclinical Models

Receptor occupancy studies are crucial in preclinical research to establish a relationship between the dose of a compound administered and the extent of target engagement in a living organism. These studies help in understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship and in selecting appropriate doses for further efficacy studies.

For this compound, specific receptor occupancy data in preclinical models are not publicly documented. The investigation of its receptor occupancy would typically involve the use of techniques like positron emission tomography (PET) with a specific radiolabeled tracer for GPR109A, or ex vivo binding studies. In such studies, animals would be administered with varying doses of this compound, and the degree to which it displaces a radiolabeled ligand from the GPR109A receptor in specific tissues (e.g., adipose tissue, spleen) would be quantified.

The goal of these studies would be to determine the concentration of this compound required in the plasma or a specific tissue to achieve a certain percentage of GPR109A receptor occupancy. This information is vital for correlating the observed pharmacological effects with direct interaction with the target receptor in a complex biological system. Without such preclinical data, the in vivo mechanism of action and the translation of in vitro findings to a whole-animal model for this compound remain speculative.

Computational Chemistry and Molecular Modeling Studies of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of a molecule. nih.govnih.gov For 5-(3-Chloro-2-fluorophenyl)nicotinic acid, these calculations would first involve optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation.

From the optimized structure, various electronic properties can be determined. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental. The energy of HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. These sites are crucial for predicting non-covalent interactions with biological macromolecules. For this compound, the carboxylic acid group would be expected to be a primary site for hydrogen bonding interactions.

Table 1: Illustrative Quantum Chemical Properties of this compound Note: The following values are hypothetical examples based on similar molecules and serve to illustrate the data typically generated in such a study.

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.7 | eV |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method helps in understanding the binding mode and affinity of the compound. For this compound, potential protein targets would first be identified (see section 6.4).

The docking process involves placing the 3D structure of the compound into the binding site of a target protein. A scoring function then estimates the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the protein's active site. For instance, the carboxylic acid moiety of this compound would likely form hydrogen bonds with polar residues, while the aromatic rings could engage in hydrophobic and stacking interactions. These studies are foundational for structure-activity relationship (SAR) analysis. mdpi.commdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. nih.gov An MD simulation would be performed on the complex predicted by molecular docking to assess its stability.

The simulation tracks the movements of all atoms in the system over a set period (typically nanoseconds). Key metrics analyzed from the simulation trajectory include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates structural stability. A stable RMSD suggests that the ligand remains securely bound in the active site.

Additionally, Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein. The binding free energy can also be calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), providing a more accurate estimation of binding affinity than docking scores alone. These simulations are crucial for confirming the stability of the predicted binding mode. sciepub.com

In Silico Prediction of Potential Biological Targets

Before conducting docking studies, potential biological targets for this compound can be predicted using various in silico approaches. These methods often rely on the principle of chemical similarity, suggesting that structurally similar molecules may bind to similar targets. nih.gov

Virtual Screening Approaches for Identification of Novel Scaffolds Based on this compound

If this compound shows promising activity, its structure can be used as a query for virtual screening to identify novel compounds with potentially similar or improved properties. nih.gov In a structure-based virtual screening (SBVS) campaign, large chemical libraries are docked into the active site of the identified target protein to find other molecules that fit well. nih.gov

Alternatively, in a ligand-based virtual screening, the 2D or 3D structure of this compound is used to search for structurally similar compounds in databases. researchgate.net This "scaffold hopping" approach can identify compounds with different core structures but similar biological activity, which can be advantageous for developing new intellectual property or improving pharmacokinetic properties. nih.gov

Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Early assessment of ADME properties is vital to prevent late-stage drug development failures. mdpi.com Various computational models can predict these properties for this compound. These predictions are often based on physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA).

Key predictions include:

Absorption: Prediction of oral bioavailability and intestinal absorption. Compliance with frameworks like Lipinski's Rule of Five provides a preliminary assessment of "drug-likeness." ucsd.edu

Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.

Metabolism: Identification of potential metabolic sites by cytochrome P450 enzymes.

Excretion: Prediction of clearance pathways.

These in silico tools provide a comprehensive ADME profile that helps in prioritizing compounds for further experimental testing. nih.gov

Table 2: Illustrative Predicted ADME Properties for this compound Note: These are example predictions to illustrate the output of ADME software and are not based on experimental data for this specific compound.

| Property | Predicted Value/Classification |

|---|---|

| Molecular Weight | 251.64 g/mol |

| logP | 3.1 |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeant | Yes |

| P-glycoprotein Substrate | No |

| CYP2D6 Inhibitor | No |

Preclinical Metabolic Fate and Pharmacokinetic Investigations of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

In Vitro Metabolic Stability in Hepatic Microsomes and Hepatocytes

The initial assessment of a new chemical entity's metabolic fate begins with in vitro studies using liver-derived systems. These experiments are crucial for predicting how the compound will be processed in a living organism.

For 5-(3-chloro-2-fluorophenyl)nicotinic acid, researchers would incubate the compound with liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) as well as from human donors. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Hepatocytes, being whole liver cells, provide a more complete picture of metabolic processes, including both Phase I and Phase II metabolism.

The stability of the compound would be determined by measuring its disappearance over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results would be expressed as the half-life (t½) and intrinsic clearance (CLint), which indicate the rate at which the compound is metabolized.

Table 1: Hypothetical In Vitro Metabolic Stability of this compound

| Species | System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or million cells) |

| Rat | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available | |

| Mouse | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available | |

| Dog | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available | |

| Monkey | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available | |

| Human | Microsomes | Data not available | Data not available |

| Hepatocytes | Data not available | Data not available |

Identification and Characterization of Major Metabolites

Following the incubation of this compound in hepatic microsomes and hepatocytes, the next step would involve identifying the chemical structures of any metabolites formed. High-resolution mass spectrometry is the primary tool used for this purpose. By comparing the mass spectra of the parent compound with those of the potential metabolites, researchers can deduce the types of chemical modifications that have occurred.

Common metabolic transformations include oxidation, hydroxylation, glucuronidation, and sulfation. For a molecule with the structure of this compound, potential metabolic pathways could involve hydroxylation of the phenyl or pyridine (B92270) ring, or conjugation of the carboxylic acid group with glucuronic acid or an amino acid.

Enzyme Kinetics of Metabolic Pathways (e.g., Cytochrome P450 isoform involvement)

To understand which specific enzymes are responsible for the metabolism of this compound, further in vitro experiments would be conducted. These studies typically involve using a panel of recombinant human CYP enzymes to see which isoforms can metabolize the compound. Alternatively, chemical inhibitors specific to certain CYP enzymes can be used in liver microsome incubations to identify the key enzymes involved.

Determining the Michaelis-Menten kinetics (Km and Vmax) for the primary metabolic pathways would also be a key objective. This information helps to predict the potential for drug-drug interactions and to understand how the compound might be handled at different concentrations in the body.

Determination of Metabolic Clearance in Preclinical Species

The in vitro metabolic data would be used to predict the in vivo metabolic clearance in preclinical species. This is often done using in vitro-in vivo extrapolation (IVIVE) methods. The intrinsic clearance values obtained from liver microsome or hepatocyte studies are scaled to predict the hepatic clearance for the whole liver. This predicted clearance is a critical pharmacokinetic parameter that influences the dosing regimen in subsequent in vivo studies.

Investigation of Excretion Pathways in Preclinical Models

To determine how this compound and its metabolites are eliminated from the body, radiolabeled compound (typically with ¹⁴C or ³H) would be administered to preclinical animals, such as rats. Urine, feces, and bile would then be collected over a period of time, and the amount of radioactivity in each matrix would be measured. This allows for the quantification of the major routes of excretion (renal and/or biliary). The collected samples would also be analyzed to identify the nature of the excreted material (parent compound versus metabolites).

Table 2: Hypothetical Excretion Profile of this compound in Rats

| Excretion Route | Percentage of Administered Dose |

| Urine | Data not available |

| Feces | Data not available |

| Biliary | Data not available |

Species-Specific Differences in Preclinical Metabolism

A critical component of preclinical evaluation is understanding the differences in metabolism between the animal species used for toxicological testing and humans. Significant differences in the metabolic pathways or the rates of metabolism can impact the translation of safety and efficacy data from animals to humans.

By comparing the in vitro metabolic profiles (metabolite identification and formation rates) from different species' liver preparations, researchers can identify any human-specific metabolites or significant quantitative differences in metabolism. This information is vital for selecting the most appropriate animal model for non-clinical safety studies.

Analytical Methodologies for the Characterization and Quantification of 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

Spectroscopic Characterization Techniques

Spectroscopic techniques provide invaluable information about the molecular structure and are used to confirm the identity and elucidate the structure of 5-(3-chloro-2-fluorophenyl)nicotinic acid and its potential impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR: The proton NMR spectrum would provide information on the number and environment of the hydrogen atoms. The aromatic region would show a complex pattern of signals corresponding to the protons on the pyridine (B92270) and phenyl rings. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (around 160-180 ppm). The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrogen atoms. researchgate.net

¹⁹F NMR: The fluorine-19 NMR spectrum would show a signal for the single fluorine atom on the phenyl ring. The chemical shift and coupling to adjacent protons would confirm its position on the aromatic ring.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H | 7.0 - 9.0 (Aromatic) | Multiplets |

| >10 (Carboxylic Acid) | Broad Singlet | |

| ¹³C | 115 - 160 (Aromatic) | - |

| 160 - 180 (Carbonyl) | - | |

| ¹⁹F | -110 to -140 (relative to CFCl₃) | - |

This table is interactive. You can sort and filter the data.

Mass Spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular formula: C₁₂H₇ClFNO₂), the molecular weight is approximately 251.64 g/mol . synquestlabs.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251, with an isotopic peak at m/z 253 due to the presence of the chlorine-37 isotope. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the two aromatic rings. nist.govmassbank.eu Electrospray ionization (ESI), a softer ionization technique, would likely show the protonated molecule [M+H]⁺ at m/z 252 or the deprotonated molecule [M-H]⁻ at m/z 250 in positive and negative ion modes, respectively. bevital.nonih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic techniques are vital for elucidating the molecular structure and electronic properties of this compound.

Infrared (IR) Spectroscopy provides insight into the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The carboxylic acid group would produce a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1760-1690 cm⁻¹. researchgate.netjocpr.com Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, while the C-C stretching vibrations within the pyridine and phenyl rings would appear in the 1600-1400 cm⁻¹ range. researchgate.net Furthermore, specific vibrations corresponding to the carbon-halogen bonds are expected, with the C-Cl stretch appearing in the 850-550 cm⁻¹ region and the C-F stretch typically observed in the 1400-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O Stretch | 1760 - 1690 |

| Aromatic Rings | C-H Stretch | 3100 - 3000 |

| Aromatic Rings | C-C Stretch | 1600 - 1400 |

| Aryl Halide | C-F Stretch | 1400 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound absorb UV light due to π → π* transitions in the phenyl and pyridine rings. khanacademy.org For nicotinic acid in an acidic solution, characteristic absorption peaks are observed at approximately 213 nm and 261 nm. starna.com Similarly, isonicotinic acid shows absorption maxima at 214 nm and 264 nm. sielc.com The specific absorption maxima (λ_max) for this compound will be influenced by the substitution pattern on the aromatic rings but are expected to fall within a similar UV range. The exact λ_max values are dependent on the solvent used for the analysis. researchgate.net

Bioanalytical Method Development for Quantification in Preclinical Biological Matrices

To assess the behavior of this compound in preclinical studies, robust bioanalytical methods are required to quantify its concentration in biological matrices such as plasma and tissue. The development of such methods is critical for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, specificity, and speed. bevital.nonih.gov

Method development involves several key steps:

Sample Preparation: Efficient extraction of the analyte from the complex biological matrix is essential. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). bevital.nonih.gov For nicotinic acid and its derivatives, protein precipitation with acetonitrile (B52724) is a frequently used and effective method. researchgate.netnih.gov

Chromatographic Separation: Achieving good separation of the analyte from endogenous matrix components and potential metabolites is crucial. Reversed-phase high-performance liquid chromatography (HPLC) is typically employed.

Mass Spectrometric Detection: Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification at low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Plasma and Tissue Analysis

A sensitive and specific LC-MS/MS method for the quantification of this compound in plasma and tissue homogenates would be developed based on established principles for similar analytes like niacin and its metabolites. bevital.noresearchgate.netnih.gov

Sample Preparation: A simple and rapid protein precipitation method would likely be optimized. For instance, a small volume of plasma (e.g., 200 µL) could be mixed with a larger volume of cold acetonitrile (e.g., 500 µL) to precipitate proteins. researchgate.netnih.gov After centrifugation, the supernatant would be collected, evaporated, and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

Chromatographic Conditions: A reversed-phase C8 or C18 column would be suitable for separation. A gradient or isocratic elution using a mobile phase consisting of an aqueous component (like water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (such as methanol (B129727) or acetonitrile) would be developed to ensure a sharp peak shape and adequate retention time. nih.govresearchgate.net

Mass Spectrometry: The mass spectrometer would be operated in either positive or negative electrospray ionization (ESI) mode, depending on which provides a better signal for the analyte. Given the acidic nature of the carboxyl group, negative ion mode is a strong candidate. nih.gov The detection would be performed in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor ion to product ion transition, ensuring high specificity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Impurity Profiling and Related Substances Analysis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. medwinpublishers.com Impurities can originate from starting materials, by-products of the synthesis, or degradation of the final product. medwinpublishers.com For this compound, impurities could include:

Starting materials and intermediates: Unreacted precursors from the chemical synthesis.

By-products: Compounds formed from side reactions. For a synthesis involving a Suzuki coupling, homocoupling products of the boronic acid or aryl halide could be potential impurities.

Related substances: Structural analogs, such as isomers or compounds lacking one of the halogen substituents. Common impurities found in nicotinic acid preparations include isonicotinic acid and pyridine-2,5-dicarboxylic acid. researchgate.netmdpi.com

Degradation products: Compounds formed upon exposure to light, heat, or humidity. Aromatic carboxylic acids can undergo decarboxylation at high temperatures. researchgate.netresearchgate.net

The analysis of these impurities is typically performed using high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, which allows for the separation and quantification of each component.

Solid-State Characterization (e.g., X-ray Diffraction, Thermal Analysis)

The solid-state properties of a compound can significantly impact its stability, solubility, and bioavailability. Characterization of the solid form of this compound is therefore essential.

X-ray Diffraction (XRD): Powder X-ray Diffraction (PXRD) is a primary technique used to identify the crystalline form of a substance. The resulting diffraction pattern is a unique fingerprint for a specific crystal lattice. mdpi.com Single-crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in the crystal, providing detailed information about bond lengths, bond angles, and intermolecular interactions. researchgate.netacs.org The analysis of substituted pyridines and arylamino nicotinic acids by X-ray diffraction has been reported, confirming molecular structures and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the compound.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect thermal events such as melting, crystallization, and solid-solid phase transitions, providing information on melting point and purity. mdpi.com

TGA measures the change in mass of a sample as it is heated. unca.edu It is used to assess thermal stability and determine the temperature at which decomposition occurs. For many carboxylic acids, thermal decomposition involves decarboxylation. researchgate.net

These solid-state characterization techniques are crucial for identifying the most stable crystalline form (polymorph) for development and ensuring consistent product quality.

Future Research Directions and Unaddressed Academic Questions for 5 3 Chloro 2 Fluorophenyl Nicotinic Acid

Exploration of Novel Therapeutic Applications (preclinical scope)

The structural framework of 5-(3-Chloro-2-fluorophenyl)nicotinic acid suggests several plausible, yet unexplored, therapeutic avenues that warrant preclinical investigation. Nicotinic acid and its derivatives are known to modulate a variety of biological targets, leading to a range of physiological effects. chemistryjournal.netpharmaoffer.com

A primary area of investigation is its potential as an anti-inflammatory agent. nih.gov Many nicotinic acid derivatives have demonstrated the ability to modulate inflammatory pathways. researchgate.net Preclinical studies could involve assessing the compound's efficacy in cellular and animal models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease. nih.gov Key assessments would include the measurement of inflammatory cytokines like TNF-α and IL-6, and the activity of enzymes such as COX-2 and iNOS in stimulated macrophage cell lines. nih.gov

Another promising direction is in the field of neurology. Nicotinic acid derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. chemistryjournal.netresearchgate.net The compound could be screened for its ability to modulate nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function and neuroprotection. nih.govmdpi.com Preclinical models could be used to evaluate its effects on neuronal viability, synaptic plasticity, and its potential to mitigate neuroinflammation, a key component of many neurodegenerative disorders. nih.gov

Furthermore, given that nicotinic acid is a well-known lipid-lowering agent, this derivative should be evaluated for its potential in managing dyslipidemia. nih.gov Preclinical studies in animal models fed high-cholesterol diets could determine its efficacy in reducing total cholesterol, triglycerides, and LDL cholesterol, while potentially increasing HDL cholesterol. nih.gov

Finally, some nicotinic acid derivatives have shown activity as antibacterial agents, particularly against Mycobacterium tuberculosis. drugs.com Screening this compound for antimicrobial activity against a panel of pathogenic bacteria could uncover novel anti-infective properties.

Table 1: Potential Preclinical Therapeutic Areas for Investigation

| Therapeutic Area | Potential Mechanism of Action | Key Preclinical Models/Assays |

| Inflammation | Modulation of inflammatory cytokines (TNF-α, IL-6), inhibition of COX-2/iNOS pathways. nih.gov | LPS-stimulated macrophage assays, rodent models of arthritis and colitis. |

| Neurodegeneration | Modulation of nicotinic acetylcholine receptors (nAChRs), neuroprotective effects, anti-neuroinflammatory activity. nih.govmdpi.com | Neuronal cell culture models, animal models of Alzheimer's and Parkinson's disease. |

| Dyslipidemia | Inhibition of lipid synthesis pathways, modulation of lipoprotein metabolism. nih.gov | High-cholesterol diet-fed rodent models, in vitro hepatocyte lipid accumulation assays. |

| Infectious Disease | Inhibition of essential bacterial enzymes or metabolic pathways. drugs.com | In vitro antimicrobial susceptibility testing against pathogenic bacteria (e.g., M. tuberculosis). |

Development of Advanced Delivery Systems (preclinical scope)

The clinical utility of a promising therapeutic agent is often dictated by its physicochemical properties, such as solubility and bioavailability. For a compound like this compound, which may exhibit poor water solubility, the development of advanced delivery systems is a critical area of future preclinical research.

Nanoparticle-based systems, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could be explored to enhance the compound's solubility and control its release profile. These systems can improve circulation time, target specific tissues, and reduce potential off-target effects. Preclinical work would involve formulating the compound into various nanocarriers and characterizing them for size, stability, and drug-loading efficiency. Subsequent studies in animal models would compare the pharmacokinetic profile of the nano-formulation against the free compound.

Mechanistic Studies on Long-Term Preclinical Effects

Understanding the long-term consequences of exposure to a novel chemical entity is paramount. Future research must include comprehensive mechanistic studies to investigate the chronic preclinical effects of this compound. These studies would go beyond acute toxicity to explore subtle, long-term changes at the molecular and cellular levels.

This research should involve repeated-dose toxicity studies in rodent models over extended periods (e.g., 90 days or longer). Key areas of focus would include histopathological examination of major organs, comprehensive blood chemistry analysis, and monitoring for any behavioral changes.

Furthermore, "omics" technologies—genomics, proteomics, and metabolomics—should be employed to gain an unbiased view of the biological pathways affected by long-term administration. For instance, transcriptomic analysis of liver or kidney tissue could reveal changes in gene expression related to drug metabolism, cellular stress, or other adaptive responses. These mechanistic insights are crucial for predicting potential long-term safety concerns and understanding the compound's chronic impact.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization

The chemical scaffold of this compound provides a foundation for further optimization using artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the drug discovery process by predicting the biological activities and properties of novel derivatives, thereby prioritizing synthetic efforts.

Future research should focus on developing Quantitative Structure-Activity Relationship (QSAR) models. By synthesizing a small, diverse library of analogues and testing their activity in a relevant assay (e.g., an anti-inflammatory cellular screen), AI algorithms can learn the relationship between chemical structure and biological function. These models can then be used to virtually screen thousands of potential new structures, identifying candidates with predicted high potency and favorable drug-like properties.

Table 2: AI/ML Strategies for Scaffold Optimization

| AI/ML Technique | Application | Desired Outcome |

| QSAR Modeling | Predict the biological activity of virtual compounds based on their chemical structure. | Prioritize the synthesis of derivatives with the highest predicted potency and selectivity. |

| Generative Models | Design novel molecules optimized for a specific target protein's binding pocket. | Identify new, patentable chemical entities with high predicted affinity and efficacy. |

| ADMET Prediction | Computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new derivatives. | Reduce late-stage attrition by filtering out compounds with predicted poor pharmacokinetic or safety profiles early in the discovery process. |

Collaborative Research Opportunities and Data Sharing Initiatives

Advancing the understanding of a novel compound like this compound can be significantly enhanced through collaborative efforts and open science. The complexity and cost of modern drug discovery make single-institution research challenging.

Future progress will depend on establishing academic-industrial partnerships. These collaborations can leverage the exploratory research capabilities of academia with the drug development expertise and resources of the pharmaceutical industry. Such partnerships can facilitate access to specialized screening platforms, advanced animal models, and expertise in regulatory sciences.

Furthermore, participation in data-sharing initiatives is crucial. Contributing preclinical data—such as screening results, physicochemical properties, and initial toxicity assessments—to public databases (e.g., PubChem, ChEMBL) can prevent the duplication of research efforts and allow computational chemists worldwide to build more accurate predictive models. Openly sharing both positive and negative results ensures that the scientific community can learn from all experimental outcomes, ultimately accelerating the collective effort to identify new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.